3,5-Difluoro-3'-pyrrolidinomethyl benzophenone
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Overview
Description
“3,5-Difluoro-3’-pyrrolidinomethyl benzophenone” is a chemical compound with the IUPAC name (3,5-difluorophenyl) [2- (1-pyrrolidinylmethyl)phenyl]methanone . It has a molecular weight of 301.34 g/mol.
Molecular Structure Analysis
This compound contains a total of 41 bonds, including 24 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 five-membered ring, and 2 six-membered rings . It also contains a total of 39 atoms, including 17 Hydrogen atoms, 18 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 2 Fluorine atoms .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
1. Water Treatment and Environmental Impact
Benzophenone-3 (BP-3), a compound related to 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone, has been studied for its presence in aquatic environments and its potential impact on water quality and human health. Research by Yang and Ying (2013) focused on the oxidation of BP-3 by aqueous ferrate(VI) to understand reaction kinetics, identify reaction products, and evaluate the efficiency of BP-3 removal during water treatment with Fe(VI) (Yang & Ying, 2013). Additionally, Cao et al. (2021) studied the oxidation of BP-3 in aqueous solution by potassium permanganate, examining factors like pH and temperature on BP-3 degradation efficiency (Cao et al., 2021).
2. Photochemical Properties and Applications
The photochemical properties of benzophenone photophores, which are structurally similar to 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone, have been extensively researched. Dormán et al. (2016) explored the applications of benzophenone photochemistry in biological chemistry, bioorganic chemistry, and material science, highlighting its unique properties and practical advantages (Dormán et al., 2016).
3. Photocatalytic Degradation
Studies have also investigated the photocatalytic degradation of BP-3, a closely related compound. Zúñiga-Benítez et al. (2016) addressed the photocatalytic degradation of BP3 using titanium dioxide particles in aqueous solutions, considering various operating parameters (Zúñiga-Benítez et al., 2016). Moreover, Hei et al. (2005) explored the [2 + 2] photocycloaddition (Paternò-Büchi reaction) of 1,3-dimethylthymine with benzophenone and its derivatives, including difluoro benzophenone, revealing temperature-dependent regioselectivity (Hei et al., 2005).
4. Cytotoxicity and Environmental Safety
Research on BP-3, similar to 3,5-Difluoro-3'-pyrrolidinomethyl benzophenone, includes studies on its cytotoxicity and environmental safety. Utsunomiya et al. (2019) evaluated the cytotoxicity of BP-3 against rat thymocytes, revealing significant cell mortality and oxidative stress associated with increased intracellular Zn2+ levels (Utsunomiya et al., 2019).
5. Sunscreen and Cosmetic Products
Liao and Kannan (2014) investigated the occurrence and concentrations of BP-3 in personal care products from China and the United States, highlighting the widespread use of this compound in sunscreens and cosmetics and assessing human exposure (Liao & Kannan, 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(3,5-difluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2NO/c19-16-9-15(10-17(20)11-16)18(22)14-5-3-4-13(8-14)12-21-6-1-2-7-21/h3-5,8-11H,1-2,6-7,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPQFCCEPZNKFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50643224 |
Source
|
Record name | (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoro-3'-pyrrolidinomethyl benzophenone | |
CAS RN |
898770-90-6 |
Source
|
Record name | (3,5-Difluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50643224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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